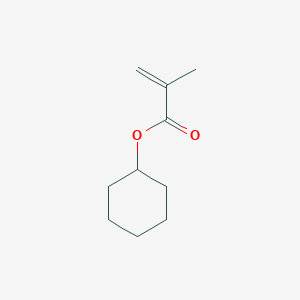

Cyclohexyl methacrylate

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20968. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

cyclohexyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)10(11)12-9-6-4-3-5-7-9/h9H,1,3-7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWOHHBRDFKZNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25768-50-7 | |

| Record name | Poly(cyclohexyl methacrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25768-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7051507 | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a pleasant odor; [Hawley] | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

210 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

INSOL IN WATER | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9626 @ 20 °C/20 °C | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.19 [mmHg] | |

| Record name | Cyclohexyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4599 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

101-43-9 | |

| Record name | Cyclohexyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, cyclohexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7051507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L9UUV9T6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYCLOHEXYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5340 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of Cyclohexyl methacrylate for laboratory use

An In-depth Technical Guide to the Laboratory Synthesis of Cyclohexyl Methacrylate (B99206)

Introduction

Cyclohexyl methacrylate (CHMA) is a monofunctional monomer utilized as a vital component in the synthesis of a wide array of polymers.[1] It consists of a reactive methacrylate group and a cyclic, hydrophobic cyclohexyl group. This unique structure allows CHMA to impart desirable properties to copolymers, including enhanced chemical resistance, hydrophobicity, hardness, scratch resistance, adhesion, and weatherability.[2] Copolymers of CHMA can be prepared with various monomers such as (meth)acrylic acid and its derivatives, styrene, and butadiene.[1][2] Given its utility in formulations for coatings, resins, and adhesives, reliable and efficient laboratory-scale synthesis protocols are of significant interest to researchers in polymer chemistry and materials science.[3]

This technical guide details the primary synthesis routes for this compound for laboratory use, providing comprehensive experimental protocols, comparative data, and process workflows.

Overview of Primary Synthesis Pathways

The laboratory synthesis of this compound can be achieved through several chemical reactions. The most common and well-documented methods are:

-

Direct Esterification of Methacrylic Acid and Cyclohexanol (B46403): A direct and atom-economical approach where methacrylic acid is reacted with cyclohexanol, typically in the presence of an acid catalyst.[4]

-

Esterification of Methacrylic Acid and Cyclohexene: An addition reaction where methacrylic acid is added across the double bond of cyclohexene, catalyzed by a strong acid catalyst like an ion-exchange resin.[5]

-

Transesterification of Methyl Methacrylate and Cyclohexanol: An equilibrium-driven process where the methyl group of methyl methacrylate is exchanged with a cyclohexyl group from cyclohexanol.[6]

Caption: Primary synthesis pathways for this compound.

Experimental Protocols and Data

A critical aspect of CHMA synthesis is mitigating the propensity of the monomer to undergo polymerization during the reaction.[4] This is achieved by adding polymerization inhibitors and, in some protocols, by introducing oxygen or air, as the presence of oxygen is necessary for many common stabilizers to function effectively.[1][4]

Method 1: Direct Esterification of Methacrylic Acid and Cyclohexanol

This method involves the acid-catalyzed reaction between methacrylic acid and cyclohexanol. Water is generated as a byproduct and is typically removed to drive the reaction toward the product side.[4]

Experimental Protocol:

-

Reactor Setup: To a reaction kettle equipped with a stirrer, thermometer, reflux condenser, and a water separator, add cyclohexanol, methacrylic acid, a suitable solvent (e.g., cyclohexane, toluene), an acid catalyst, and a polymerization inhibitor.[4]

-

Reaction: Heat the mixture to reflux (typically between 60-110°C). The water generated during the esterification is removed azeotropically with the solvent.[4]

-

Enhanced Water Removal: Introduce a slow stream of an oxygen-containing gas, such as compressed air, into the reaction system. This aids in carrying away the water byproduct, thus increasing the conversion rate.[4]

-

Workup: After the reaction is complete (as determined by monitoring the removal of water or by GC analysis), cool the reaction system.[4]

-

Purification: Neutralize the acidic catalyst with an alkaline solution (e.g., sodium hydroxide (B78521) solution), wash the organic layer with water to remove salts, and then perform reduced-pressure distillation to obtain the purified this compound product.[3][4]

Table 1: Reaction Parameters for Direct Esterification

| Parameter | Value/Type | Source |

|---|---|---|

| Molar Ratio (Cyclohexanol:Methacrylic Acid) | 1:1 to 1:3 | [4] |

| Catalyst | p-toluenesulfonic acid, solid super acid, H₂SO₄ | [4] |

| Catalyst Loading | 1.0-4.0% of total reactant mass | [4] |

| Solvent | Cyclohexane, toluene, etc. | [4] |

| Solvent Loading | 20-40% of total reactant mass | [4] |

| Polymerization Inhibitor | Phenothiazine, hydroquinone (B1673460), etc. | [4] |

| Reaction Temperature | 60-110°C (Reflux) | [4] |

| Final Purity | >98% |[3] |

Method 2: Esterification of Methacrylic Acid and Cyclohexene

This process utilizes an acid-functionalized cation exchange resin as a recyclable, heterogeneous catalyst for the addition of methacrylic acid to cyclohexene.[5]

Experimental Protocol:

-

Reactor Setup: Charge a batch reactor with methacrylic acid, cyclohexene, a macroporous polystyrene sulfonate cation exchange resin catalyst, and a polymerization inhibitor (e.g., hydroquinone).[5]

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 90°C) with stirring for a specified duration (e.g., 7 hours).[5]

-

Workup: After the reaction period, cool the mixture and separate the solid resin catalyst by filtration. The catalyst can be washed and reused.[5]

-

Purification: The resulting liquid product mixture can be purified by vacuum distillation to isolate the this compound.

Table 2: Optimized Conditions for Esterification with Cyclohexene

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (Methacrylic Acid:Cyclohexene) | 4.0 | [5] |

| Catalyst | Macroporous polystyrene sulfonate cation exchange resin | [5] |

| Catalyst Loading | 3% (based on total reactant mass) | [5] |

| Inhibitor (Hydroquinone) | 1% (based on methacrylic acid mass) | [5] |

| Reaction Temperature | 90°C | [5] |

| Reaction Time | 7 hours | [5] |

| Cyclohexene Conversion | 89.0% | [5] |

| Selectivity to CHMA | 95.3% |[5] |

Method 3: Transesterification of Methyl Methacrylate

This method relies on the exchange of the alcohol moiety of an ester. In this case, methyl methacrylate reacts with cyclohexanol to form this compound and methanol (B129727). The reaction is driven to completion by removing the lower-boiling methanol.[6]

Experimental Protocol:

-

Dehydration: In a 1-liter round-bottom flask equipped with a Vigreux column, combine methyl methacrylate, cyclohexanol, and an inhibitor (e.g., N,N'-diphenylbenzidine). Pass air through the mixture while heating to perform azeotropic dehydration.[6]

-

Catalyst Addition: Cool the mixture to approximately 75°C and add the catalyst (e.g., potassium cyanide).[6]

-

Reaction & Distillation: Heat the reaction mixture to distill off the methyl methacrylate/methanol azeotrope, maintaining a head temperature of about 65°C. The removal of methanol drives the reaction to completion, which typically takes around 3.5 hours.[6]

-

Workup: After the reaction, cool the flask and filter the mixture to remove the solid catalyst.[6]

-

Purification: Concentrate the filtrate under a water jet vacuum at 40°C to yield the crude this compound product.[6] Further purification can be achieved by vacuum distillation.

Table 3: Reaction Parameters for Transesterification

| Parameter | Value | Source |

|---|---|---|

| Reactants | Methyl Methacrylate, Cyclohexanol | [6] |

| Molar Ratio (MMA:Cyclohexanol) | 2:1 | [6] |

| Catalyst | Potassium Cyanide (KCN) | [6] |

| Catalyst Loading | 0.5% (of initial mixture) | [6] |

| Inhibitor | N,N'-diphenylbenzidine (500 ppm) | [6] |

| Reaction Time | 3.5 hours | [6] |

| Product Yield | ~85% |[6] |

General Laboratory Workflow and Purification

Regardless of the synthesis route, a general workflow is followed to ensure a safe reaction and a high-purity final product. The purification stage is particularly critical for removing unreacted starting materials, catalyst, and acidic byproducts.

Caption: General laboratory workflow for CHMA synthesis and purification.

A more detailed view of the purification process, particularly relevant for the direct esterification method, is outlined below. This multi-step process ensures the removal of ionic and non-volatile impurities to achieve a high-purity monomer suitable for polymerization.

Caption: Detailed workflow for the purification of this compound.

Storage and Handling

To prevent spontaneous polymerization, this compound must be stored under air, never under an inert atmosphere like nitrogen.[1] The presence of dissolved oxygen is essential for the polymerization inhibitor (often a hydroquinone derivative) to function effectively.[1] The storage temperature should not exceed 35°C.[1] For prolonged storage periods (over 4 weeks), it is recommended to replenish the dissolved oxygen content.[1] The preferred material for storage containers and pipework is stainless steel.[1]

References

- 1. jamorin.com [jamorin.com]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. EP1853546B1 - Continuous method for producing cyclohexyl(meth)acrylate - Google Patents [patents.google.com]

- 4. CN104945255B - Preparation method of this compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physical Properties of Poly(cyclohexyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(cyclohexyl methacrylate) (PCHMA) is a polymer with significant potential in various scientific and industrial fields, including as a biomaterial for drug delivery applications. Its unique physical properties, stemming from the bulky cyclohexyl group, distinguish it from other poly(alkyl methacrylates). This technical guide provides a comprehensive overview of the core physical properties of PCHMA, detailing the experimental methodologies used for their determination and presenting quantitative data in a structured format.

Core Physical Properties

The physical characteristics of PCHMA are crucial for determining its suitability for specific applications. Key properties include its glass transition temperature, refractive index, density, solubility, thermal stability, and mechanical behavior.

Table 1: Summary of Core Physical Properties of Poly(this compound)

| Property | Value | Test Method | Reference(s) |

| Glass Transition Temperature (Tg) | 86 - 110 °C | Differential Scanning Calorimetry (DSC) | [1],[2] |

| Refractive Index (n) | ~1.5065 | Abbe Refractometer | [3] |

| Density (ρ) | ~1.1 g/mL (at 25 °C) | Pycnometry | [3] |

| Solubility | Soluble in THF, CHCl₃, Toluene, Dioxane. Insoluble in Hexanes, Methanol (B129727), Ethanol. | Visual Inspection | [1] |

| Thermal Stability (Decomposition Onset) | Comparable to PMMA (~250-300 °C) | Thermogravimetric Analysis (TGA) | [4],[5] |

Thermal Properties

Glass Transition Temperature (Tg)

The glass transition temperature (Tg) is a critical parameter for amorphous polymers like PCHMA, marking the transition from a rigid, glassy state to a more flexible, rubbery state. The reported Tg of PCHMA typically ranges from 86°C to 110°C.[1][2] This value is influenced by factors such as the polymer's molecular weight and the experimental heating rate.

Thermal Stability

Thermogravimetric analysis (TGA) indicates that the thermal stability of PCHMA is comparable to that of poly(methyl methacrylate) (PMMA).[4] Decomposition generally begins in the range of 250-300°C. The primary decomposition mechanism for poly(alkyl methacrylates) is depolymerization, yielding the constituent monomer.

Optical and Physical Properties

Refractive Index

PCHMA exhibits a refractive index of approximately 1.5065.[3] This property is important for optical applications and can be a factor in the formulation of transparent materials.

Density

The density of PCHMA is approximately 1.1 g/mL at 25°C.[3]

Solubility

The solubility of a polymer is a key consideration for its processing and formulation. PCHMA is soluble in a range of organic solvents including tetrahydrofuran (B95107) (THF), chloroform (B151607) (CHCl₃), toluene, and dioxane. It is, however, insoluble in less polar solvents like hexanes and polar protic solvents such as methanol and ethanol.[1]

Mechanical Properties

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

A small, known weight of the PCHMA sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate, for example, 10°C/min.[1]

-

The heat flow to the sample is monitored as a function of temperature.

-

The Tg is determined as the midpoint of the step change in the heat flow curve.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

A known weight of the PCHMA sample is placed in a TGA pan.

-

The sample is heated at a constant rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen).[5]

-

The mass of the sample is continuously recorded as the temperature increases.

-

The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Size Exclusion Chromatography (SEC) for Molecular Weight Determination

SEC is a chromatographic technique that separates molecules in solution based on their size.

Methodology:

-

PCHMA is dissolved in a suitable solvent, such as THF, to a known concentration.[1]

-

The polymer solution is injected into the SEC system.

-

The solution passes through a column packed with porous gel beads.

-

Larger polymer molecules elute first, as they are excluded from more of the pores.

-

A detector (e.g., a refractive index detector) measures the concentration of the polymer as it elutes.

-

The molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of PCHMA.

Application in Drug Delivery

Methacrylate-based polymers are widely explored for drug delivery applications due to their biocompatibility and tunable properties. PCHMA, with its hydrophobic nature, can be utilized in the formulation of nanoparticles for the encapsulation and controlled release of hydrophobic drugs.

Caption: Logical relationship of PCHMA in a drug delivery system.

The mechanism of drug release from a PCHMA matrix is typically diffusion-controlled, where the drug molecules gradually diffuse out of the polymer matrix into the surrounding medium. In some cases, polymer degradation can also contribute to the release profile. The hydrophobic nature of PCHMA can help protect the encapsulated drug from premature degradation and provide sustained release over an extended period.

Conclusion

Poly(this compound) is a versatile polymer with a distinct set of physical properties that make it a material of interest for various applications, including advanced drug delivery systems. Its high glass transition temperature, optical clarity, and specific solubility profile are key characteristics that researchers and drug development professionals can leverage. While a comprehensive understanding of its mechanical properties requires further investigation, the existing data provides a solid foundation for its application and further development. The experimental protocols and data presented in this guide serve as a valuable resource for the scientific community engaged in the study and utilization of PCHMA.

References

- 1. polymersource.ca [polymersource.ca]

- 2. polymersource.ca [polymersource.ca]

- 3. Poly(this compound) average Mw 65,000 GPC, powder 25768-50-7 [sigmaaldrich.com]

- 4. epublications.marquette.edu [epublications.marquette.edu]

- 5. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Cyclohexyl Methacrylate (CHMA) Monomer: A Technical Guide to Purity and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl methacrylate (B99206) (CHMA) is a cycloaliphatic methacrylate monomer that, upon polymerization, yields polymers with notable properties such as high glass transition temperature (Tg), hydrophobicity, and excellent optical clarity. These characteristics make poly(cyclohexyl methacrylate) (PCHMA) and its copolymers valuable in specialized applications, including advanced coatings, optical lenses, and as a component in dental composites and drug delivery systems. In the context of biomedical and pharmaceutical research, the purity of the CHMA monomer is of paramount importance. The presence of impurities can significantly alter the physicochemical properties of the resulting polymer, affect polymerization kinetics, and introduce cytotoxic leachables, compromising the performance and safety of the final product.

This technical guide provides an in-depth overview of the standards for CHMA purity and the analytical methodologies required for its comprehensive characterization. It is intended to serve as a critical resource for researchers and developers working with this monomer, ensuring the quality and reproducibility of their results.

Purity Specifications and Common Impurities

The quality of CHMA monomer is defined by a set of specifications that quantify its purity and the levels of key impurities. While exact specifications may vary by supplier, typical values are summarized below.

Table 1: Typical Specifications for this compound Monomer

| Parameter | Specification | Typical Value | Analytical Method |

| Purity (Assay) | ≥ 97.0% | > 98.0% | Gas Chromatography (GC) |

| Water Content | ≤ 0.1% | < 0.05% | Karl Fischer Titration (ASTM E203) |

| Acid Content (as Methacrylic Acid) | ≤ 0.02% | < 0.01% | Potentiometric Titration (ASTM D1613) |

| Inhibitor (MEHQ) | 50 ± 15 ppm | 50 ± 5 ppm | High-Performance Liquid Chromatography (HPLC) |

| Color | ≤ 20 | < 10 | APHA (ASTM D1209) |

MEHQ: Monomethyl Ether of Hydroquinone

Common Impurities

Impurities in CHMA typically originate from the manufacturing process or degradation during storage. Understanding this impurity profile is crucial for developing robust analytical methods and purification strategies.

-

Residual Reactants: The most common synthesis route for CHMA is the esterification of cyclohexanol (B46403) with methacrylic acid.[1] Consequently, unreacted starting materials are primary potential impurities.

-

Methacrylic Acid (MAA): A corrosive and reactive impurity that can affect polymerization and the pH of formulations.

-

Cyclohexanol: Can act as a chain-transfer agent during polymerization, affecting the final polymer's molecular weight.

-

-

By-products: Side reactions during synthesis can lead to the formation of various by-products.

-

Inhibitor-Related Impurities: The polymerization inhibitor, typically MEHQ, can degrade over time.

-

Water: The presence of water can interfere with certain polymerization techniques and affect product stability.

Analytical Methodologies and Experimental Protocols

A multi-faceted analytical approach is required to ensure the comprehensive quality control of CHMA monomer. The following sections detail the primary techniques and provide exemplary experimental protocols.

Purity and Impurity Profiling by Gas Chromatography (GC)

Gas chromatography with a flame ionization detector (GC-FID) is the standard method for determining the purity (assay) of CHMA and for quantifying volatile organic impurities.

Experimental Protocol: GC-FID for CHMA Purity

-

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary Column: A non-polar or mid-polarity column, such as a 5% phenyl methyl siloxane (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

-

-

Chromatographic Conditions:

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial Temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final Hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1.0 µL.

-

Split Ratio: 50:1.

-

-

Sample and Standard Preparation:

-

Sample Preparation: Dilute the CHMA monomer sample 1:100 (v/v) in a suitable solvent such as acetone (B3395972) or ethyl acetate.

-

Standard Preparation: Prepare a calibration curve using high-purity CHMA standard at a minimum of five concentrations spanning the expected sample concentration.

-

-

Quantification:

-

Calculate the purity of the CHMA monomer using the area percent method from the resulting chromatogram. For higher accuracy, use an internal or external standard calibration. The percentage of CHMA is determined by comparing the peak area of the analyte to the total area of all peaks.

-

Inhibitor Content by High-Performance Liquid Chromatography (HPLC)

The concentration of the polymerization inhibitor, MEHQ, is a critical parameter for ensuring monomer stability during storage and predictable polymerization behavior. HPLC with a UV detector is the preferred method for its quantification.

Experimental Protocol: HPLC-UV for MEHQ in CHMA

-

Instrumentation:

-

HPLC system with a UV-Vis Detector.

-

Reverse-Phase Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 65:35 v/v).[2] For improved peak shape, 0.1% formic or phosphoric acid can be added to the mobile phase.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 290 nm (for MEHQ).

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Sample Preparation: Accurately weigh approximately 1 g of CHMA monomer into a 10 mL volumetric flask and dilute to volume with the mobile phase.

-

Standard Preparation: Prepare a stock solution of MEHQ in the mobile phase. Create a series of working standards (e.g., 10, 25, 50, 75, 100 ppm) by diluting the stock solution.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of MEHQ against its concentration for the standard solutions. Determine the concentration of MEHQ in the sample by interpolating its peak area from the calibration curve.

-

Water Content by Karl Fischer Titration

The Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content in organic monomers, as specified by ASTM E203.[4][5][6][7][8]

Experimental Protocol: Volumetric Karl Fischer Titration

-

Instrumentation:

-

Automatic Volumetric Karl Fischer Titrator.

-

-

Reagents:

-

Volumetric Karl Fischer reagent (one- or two-component systems are suitable).

-

Anhydrous methanol (B129727) or a suitable KF solvent.

-

-

Procedure:

-

Titrator Conditioning: Add fresh, anhydrous solvent to the titration vessel and titrate to a stable, dry endpoint with the KF reagent to neutralize any ambient moisture.

-

Sample Analysis: Inject a precisely weighed amount of the CHMA monomer (typically 1-5 g, depending on expected water content) into the conditioned titration vessel.

-

Titration: Titrate the sample with the KF reagent to the potentiometric endpoint. The instrument will automatically calculate the water content.

-

-

Calculation:

-

The water content is typically reported as a weight percentage (%) or parts per million (ppm). The titrator software performs the calculation based on the sample weight and the volume of titrant consumed.

-

Acid Content by Potentiometric Titration

The acid content, typically residual methacrylic acid, is determined by titration with a standardized base, following a method similar to ASTM D1613.[9][10][11][12][13]

Experimental Protocol: Potentiometric Titration for Acidity

-

Instrumentation:

-

Automatic Potentiometric Titrator with a suitable pH electrode.

-

-

Reagents:

-

Standardized 0.05 N aqueous or alcoholic (e.g., ethanolic) sodium hydroxide (B78521) (NaOH) solution.

-

Solvent: A mixture of neutralized ethanol (B145695) and water, or another suitable solvent that is miscible with both the sample and the titrant.

-

-

Procedure:

-

Sample Preparation: Accurately weigh a significant amount of CHMA monomer (e.g., 25-50 g) into a titration beaker and dissolve it in the titration solvent.

-

Titration: Titrate the sample solution with the standardized NaOH solution. The titrator records the pH or potential as a function of the titrant volume and determines the equivalence point from the resulting titration curve.

-

-

Calculation:

-

Calculate the acidity as a percentage of methacrylic acid using the following formula: Acidity (% as MAA) = (V × N × 8.609) / W Where:

-

V = volume of NaOH solution used (mL)

-

N = normality of the NaOH solution

-

8.609 = milliequivalent weight of methacrylic acid

-

W = weight of the CHMA sample (g)

-

-

Quality Control and Application Workflows

The rigorous analysis of CHMA monomer is a critical first step in any research or development pipeline, particularly in drug development where material quality directly impacts safety and efficacy.

Relevance in Biomedical Applications: Cellular Interactions

In biomedical applications, residual monomers that may leach from a polymer matrix can interact with surrounding cells and tissues. Studies on methacrylate monomers have shown that they can induce cellular stress, primarily through the depletion of glutathione (B108866) (GSH) and the subsequent increase in reactive oxygen species (ROS).[14][15][16][17] This can disrupt cellular homeostasis and potentially lead to cytotoxicity.[14][15] The hydrophobic nature of CHMA may influence its ability to penetrate cell membranes and interact with intracellular components. Therefore, minimizing residual monomer content through rigorous quality control is a critical step in the development of biocompatible materials.

References

- 1. This compound | C10H16O2 | CID 7561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanlaboratory.com [americanlaboratory.com]

- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. scribd.com [scribd.com]

- 5. ASTM E203-01 [normservis.cz]

- 6. matestlabs.com [matestlabs.com]

- 7. standards.iteh.ai [standards.iteh.ai]

- 8. laboratuar.com [laboratuar.com]

- 9. lcms.cz [lcms.cz]

- 10. scribd.com [scribd.com]

- 11. file.yizimg.com [file.yizimg.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. Illuminating the cellular and molecular mechanism of the potential toxicity of methacrylate monomers used in biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cell toxicity of methacrylate monomers-the role of glutathione adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Methacrylate monomers lower the level of reduced glutathione and increase the in vitro sensitivity of cells to optical radiation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

Cyclohexyl Methacrylate: A Technical Guide to Laboratory Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safe handling and management of cyclohexyl methacrylate (B99206) (CHMA) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining a secure research environment. Cyclohexyl methacrylate is a versatile monomer used in the synthesis of polymers for various applications, including coatings, plastics, and textiles.[1][2][3] Understanding its chemical properties and potential hazards is paramount for its safe use.

Chemical and Physical Properties

This compound is a combustible liquid that can cause skin irritation and allergic reactions, as well as respiratory irritation.[4][5][6] It is crucial to be aware of its physical and chemical properties to handle it safely.

| Property | Value | Source |

| CAS Number | 101-43-9 | [1][4] |

| Molecular Formula | C10H16O2 | [1] |

| Molecular Weight | 168.23 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1][7][8] |

| Odor | Ester-like, aromatic | [7][8][9] |

| Boiling Point | 68-70 °C @ 4 mmHg | [1][10] |

| Melting Point | -104 °C | [9][10] |

| Flash Point | 81 °C (177.8 °F) | [5][9] |

| Density | 0.964 g/mL at 25°C | [1][10] |

| Vapor Pressure | 0.2 mmHg @ 25 °C (estimated) | [11] |

| Solubility in Water | 133.1 mg/L @ 25 °C (estimated) | [11] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classification highlights its primary risks.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 4 | H227: Combustible liquid |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute Hazard | 3 | H402: Harmful to aquatic life |

Below is a diagram illustrating the logical relationship of CHMA's hazard classifications.

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and accidents.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[4][5] A certified chemical fume hood is required for all operations that may generate vapors or aerosols.[13] The fume hood sash should be kept as low as possible.[13]

-

Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling CHMA.

| PPE Type | Specification | Rationale |

| Eye Protection | Tightly fitting safety goggles or a face shield. | Protects against splashes and vapors.[12][14] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, polyvinyl alcohol). | Prevents skin contact and potential sensitization.[13][14] Gloves should be inspected before use and replaced immediately if damaged.[10][14] |

| Skin and Body Protection | Lab coat, chemical-resistant apron, and closed-toe shoes. | Protects against accidental spills and splashes.[5][13] |

| Respiratory Protection | An air-purifying respirator with an organic vapor cartridge may be necessary for higher concentrations or in case of ventilation failure.[12] | Prevents respiratory irritation from inhaling vapors.[12] |

Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[12]

-

Do not breathe vapors or mists.[7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

-

Use non-sparking tools and take precautionary measures against static discharge.[5][12]

-

Ground all transfer equipment to prevent electrostatic buildup.[5][12]

-

Containers should be kept tightly closed when not in use.[4][5]

Storage Conditions

-

Store in a cool, dry, and well-ventilated place, away from direct sunlight and sources of heat.[4][5][7]

-

The storage temperature should not exceed 35°C (95°F).[2]

-

CHMA is stabilized with an inhibitor, which requires the presence of dissolved oxygen to be effective. Therefore, it must be stored under air, not under an inert atmosphere like nitrogen.[2][8][9]

-

Ensure at least 10% headspace in the storage container.[5]

-

Store away from incompatible materials such as strong oxidizing agents, reducing agents, and nitric acid.[4][7]

-

Risk of spontaneous polymerization exists if the material is overheated or in the presence of oxidizing agents.[4][5]

Emergency Procedures

In the event of an emergency, follow these established protocols.

First Aid Measures

Immediate and appropriate first aid is crucial in case of exposure.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[6][12] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical attention.[4][6][12] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6][12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them 200-300 ml of water to drink. Seek immediate medical attention.[4][12] |

The following diagram outlines the first aid response workflow.

Spill and Leak Control

A prompt and safe response to spills is essential to mitigate hazards.

Experimental Protocol for Small Spill Cleanup:

-

Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]

-

Remove Ignition Sources: Extinguish all nearby flames and turn off any equipment that could create sparks.[7]

-

Don PPE: Wear the appropriate personal protective equipment as outlined in section 3.2.

-

Containment: For small spills, contain the liquid with an inert absorbent material such as sand, silica (B1680970) gel, or universal binder.[7]

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in.

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material and place it into a suitable, labeled, and sealed container for disposal.[7][12]

-

Decontamination: Clean the spill area thoroughly with water and detergent.[4][12]

-

Disposal: Dispose of the contaminated waste in accordance with institutional and local regulations for hazardous waste.[4][12]

For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) department immediately.[13]

The workflow for responding to a spill is depicted below.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO2).[4][6][12]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: The material is combustible and containers may explode when heated.[7] Vapors are heavier than air and may travel to a source of ignition and flash back.[12]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[7][12]

Waste Disposal

-

Dispose of this compound and any contaminated materials as hazardous waste.[4]

-

Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[10]

-

Containers should be left in their original form and not mixed with other waste.[10]

Toxicological Information

-

Acute Toxicity: Considered to have low toxicity after a single ingestion or skin contact.[12]

-

Skin Corrosion/Irritation: Causes skin irritation.[6]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[6]

-

Respiratory or Skin Sensitization: May cause an allergic skin reaction.[4][6][12]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory tract irritation.[6][12]

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[6][10]

By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle this compound in a laboratory setting, minimizing risks and ensuring a secure work environment.

References

- 1. innospk.com [innospk.com]

- 2. jamorin.com [jamorin.com]

- 3. sinorawchemical.com [sinorawchemical.com]

- 4. download.basf.com [download.basf.com]

- 5. download.basf.com [download.basf.com]

- 6. polymersource.ca [polymersource.ca]

- 7. fishersci.com [fishersci.com]

- 8. nbinno.com [nbinno.com]

- 9. jamorin.com [jamorin.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. This compound, 101-43-9 [thegoodscentscompany.com]

- 12. download.basf.com [download.basf.com]

- 13. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 14. technochemical.com [technochemical.com]

Solubility of Cyclohexyl Methacrylate in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cyclohexyl methacrylate (B99206) (CHMA) in various organic solvents. This information is critical for professionals in research, development, and manufacturing who utilize CHMA as a monomer in polymerization processes, a component in formulations, or a starting material for chemical syntheses. Understanding its solubility is paramount for process design, reaction optimization, and ensuring the quality and performance of the final products.

Introduction to Cyclohexyl Methacrylate

This compound (CAS No: 101-43-9) is an ester of methacrylic acid. It is a monofunctional monomer characterized by a methacrylate group, which imparts high reactivity in polymerization, and a bulky, hydrophobic cyclohexyl group. This unique structure results in polymers with notable properties such as chemical resistance, hydrophobicity, and high glass transition temperature. CHMA is a clear, colorless liquid at room temperature and is utilized in a wide array of applications, including the manufacturing of coatings, adhesives, and specialty polymers for optical and dental applications.

Solubility Profile of this compound

This compound is generally characterized as being readily soluble in most common organic solvents, a property attributed to its ester functionality and the non-polar nature of the cyclohexyl ring.[1][2] Its solubility is a key factor in its use in solution polymerization and as a reactive diluent in various formulations.

While precise quantitative solubility data is not widely available in public literature, qualitative assessments consistently indicate its high solubility in a range of solvent classes. The principle of "like dissolves like" is a useful guide for predicting the solubility of CHMA. As a relatively non-polar compound, it exhibits greater solubility in non-polar solvents.[3]

The following table summarizes the known solubility of this compound in water and its general solubility in various classes of organic solvents.

| Solvent Class | Specific Solvents | Solubility of this compound | Reference(s) |

| Water | Water | 133.1 mg/L @ 25 °C (estimated) | [4] |

| 137.2 mg/L @ 30 °C | [5] | ||

| Negligible | [6][7] | ||

| Alcohols | Methanol, Ethanol | Soluble | [2] |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | [2] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | [2] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble | [3] |

| Aliphatic Hydrocarbons | Hexane | Soluble | [3] |

| Chlorinated Solvents | Dichloromethane, Chloroform | Presumed Soluble | - |

| Esters | Ethyl acetate | Presumed Soluble | - |

Note: "Presumed Soluble" indicates that while specific data for these solvents was not found, based on the chemical structure of CHMA and general solubility principles, it is expected to be soluble.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the physicochemical properties of the solvent and the temperature of the system.

Caption: Logical relationship between solvent properties, temperature, and the solubility of this compound.

As depicted in the diagram, the polarity of the solvent is a primary determinant. Non-polar and weakly polar organic solvents are generally excellent solvents for the relatively non-polar this compound. Solvents with strong hydrogen bonding networks may be less effective. An increase in temperature typically enhances the solubility by providing the necessary energy to overcome intermolecular forces.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the gravimetric determination of the residue after solvent evaporation.

Caption: A stepwise workflow for the gravimetric determination of this compound solubility.

Detailed Methodology:

-

Materials and Equipment:

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Glass vials or beakers

-

Analytical balance

-

Vacuum oven or rotary evaporator

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

After equilibration, cease agitation and allow any undissolved CHMA to settle.

-

Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant, ensuring no solid particles are transferred.

-

Transfer this aliquot to a pre-weighed, clean, and dry evaporating dish or beaker.

-

Remove the solvent by evaporation in a vacuum oven at a temperature below the boiling point of CHMA but sufficient to evaporate the solvent in a reasonable time.

-

Once all the solvent has been removed, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation:

-

Mass of CHMA = (Final weight of dish + residue) - (Initial weight of empty dish)

-

Solubility ( g/100 mL) = (Mass of CHMA / Volume of aliquot) x 100

-

Conclusion

This compound exhibits broad solubility in a wide range of common organic solvents, particularly those with low to moderate polarity. Its limited solubility in water is also a key characteristic. For researchers, scientists, and drug development professionals, a thorough understanding of these solubility properties is essential for the successful design and implementation of processes involving this versatile monomer. When precise solubility values are required for critical applications, it is recommended to perform experimental determinations using a standardized protocol as outlined in this guide.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | CAS#:101-43-9 | Chemsrc [chemsrc.com]

- 3. This compound CAS#: 101-43-9 [m.chemicalbook.com]

- 4. jsbcgroup.com [jsbcgroup.com]

- 5. jamorin.com [jamorin.com]

- 6. chemicals.basf.com [chemicals.basf.com]

- 7. This compound, 97% | 101-43-9 | Methacrylic acid cyclohexyl ester [ottokemi.com]

An In-depth Technical Guide to the Glass-Transition Temperature of Poly(cyclohexyl methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(cyclohexyl methacrylate) (PCHMA), a critical parameter influencing its physical properties and applications. This document details experimental methodologies for Tg determination, summarizes key quantitative data, and explores the factors that modulate this important thermal transition.

Introduction to the Glass Transition in Poly(this compound)

The glass transition is a reversible physical transition in amorphous materials, including polymers like PCHMA, from a hard, rigid, glassy state to a more flexible, rubbery state upon heating. The temperature at which this transition occurs, the glass transition temperature (Tg), is a crucial characteristic that dictates the material's mechanical properties, such as modulus and damping behavior, and therefore its suitability for various applications, including in the pharmaceutical and medical device industries.

PCHMA is a polymer of interest due to its unique properties conferred by the bulky cyclohexyl side group. This bulky moiety hinders the rotational motion of the polymer backbone, leading to a relatively high glass transition temperature compared to its linear alkyl methacrylate (B99206) counterparts. Understanding and controlling the Tg of PCHMA is essential for its processing and end-use performance.

Quantitative Data Summary

The glass transition temperature of poly(this compound) has been reported across a range of values, which is attributable to variations in polymer characteristics and the experimental methods used for measurement. The following tables summarize the reported quantitative data.

| Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Tacticity (syndio:hetero) | Tg (°C) | Measurement Method | Reference |

| 70,000 | 1.25 | 65:35 | 86 | DSC | [1] |

| 252,000 | 1.14 | 55:45 | 103 | DSC | |

| 1,700,000 | 1.7 | 55:45 | 109 | DSC | |

| Not Specified | Not Specified | Not Specified | 100 | Inverse Gas Chromatography | [2] |

| Not Specified | Not Specified | Not Specified | 83 ± 6.0 | DSC | [3] |

| Not Specified | Not Specified | Higher syndiotactic content | Higher than conventional | Not Specified | [4] |

| Not Specified | Not Specified | Not Specified | 92 | Not Specified | [5] |

Factors Influencing the Glass Transition Temperature

The glass transition temperature of PCHMA is not an intrinsic material constant but is influenced by several factors at the molecular level.

Molecular Weight

As with most polymers, the Tg of PCHMA is dependent on its number-average molecular weight (Mn). At lower molecular weights, the increased concentration of chain ends leads to greater free volume and enhanced chain mobility, resulting in a lower Tg. As the molecular weight increases, the influence of chain ends diminishes, and the Tg plateaus to a limiting value. The data presented in the table above illustrates this trend, with Tg increasing from 86°C to 109°C as the molecular weight increases significantly.

Tacticity

Tacticity, the stereochemical arrangement of the cyclohexyl side groups along the polymer backbone, has a significant impact on the Tg of PCHMA. A higher degree of syndiotacticity (alternating arrangement of side groups) generally leads to a higher Tg.[4] This is because the regular, alternating structure of syndiotactic polymers allows for more efficient chain packing and stronger intermolecular interactions, which restricts segmental motion and thus raises the energy required to induce the glass transition. In contrast, isotactic (same-side arrangement) and atactic (random arrangement) polymers may exhibit lower Tg values due to less ordered chain packing. For instance, PCHMA with a higher syndiotactic content has been reported to have a higher Tg than conventionally prepared samples.[4]

Bulky Side Group

The presence of the bulky cyclohexyl group itself is a primary reason for the relatively high Tg of PCHMA.[6] This large side group sterically hinders the rotation of the C-C bonds in the polymer backbone, reducing the overall chain flexibility. Consequently, more thermal energy is required to overcome these rotational barriers and initiate the large-scale segmental motions characteristic of the glass transition.

Experimental Protocols for Tg Determination

The two most common and powerful techniques for determining the glass transition temperature of polymers are Differential Scanning Calorimetry (DSC) and Dynamic Mechanical Analysis (DMA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat capacity of the material.

Detailed Experimental Protocol:

-

Sample Preparation: A small sample of PCHMA (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

-

Instrument Setup: A TA Instruments Q100 or similar differential scanning calorimeter is used. The instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.[7]

-

Thermal Program:

-

First Heating Scan: The sample is heated from a sub-ambient temperature (e.g., 25°C) to a temperature well above the expected Tg (e.g., 150°C) at a constant heating rate (e.g., 10°C/min).[1] This scan is performed to erase the thermal history of the sample.

-

Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).

-

Second Heating Scan: A second heating scan is performed under the same conditions as the first. The data from this second scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis: The glass transition temperature is determined from the second heating curve. It is typically taken as the midpoint of the step change in the heat flow curve.[1] Specialized software is used to determine the onset, midpoint, and endpoint of the glass transition.

Dynamic Mechanical Analysis (DMA)

DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, frequency, and time.[8][9] It applies an oscillatory force to the sample and measures the resulting displacement. From this, the storage modulus (E', a measure of the elastic response) and the loss modulus (E'', a measure of the viscous response) are determined. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the material's damping properties.

Detailed Experimental Protocol:

-

Sample Preparation: A rectangular specimen of PCHMA with precise dimensions (e.g., 35 mm x 5 mm x 2 mm) is prepared.

-

Instrument Setup: A dynamic mechanical analyzer (e.g., TA Instruments DMA 850) is used. The sample is mounted in a suitable fixture, such as a three-point bending or single cantilever clamp.[9][10]

-

Test Parameters:

-

Oscillation Frequency: A fixed frequency is applied, typically 1 Hz.[10]

-

Strain/Stress Amplitude: A small, non-destructive strain or stress is applied to ensure the measurement is within the linear viscoelastic region of the material.

-

Temperature Program: The sample is subjected to a controlled temperature ramp, for example, from room temperature to 150°C at a heating rate of 3-5°C/min.[9][11]

-

-

Data Analysis: The glass transition is identified by a sharp decrease in the storage modulus (E'), and peaks in the loss modulus (E'') and tan delta (tan δ) curves. There are three common conventions for reporting Tg from DMA data:[8][9]

-

The onset of the drop in the storage modulus (E').

-

The peak of the loss modulus (E'') curve.

-

The peak of the tan delta (tan δ) curve. The tan δ peak is a frequently reported value for Tg.[8]

-

Logical Relationship of Factors Influencing Tg

The following diagram illustrates the logical relationships between key molecular factors and the resulting glass transition temperature of PCHMA.

Conclusion

The glass transition temperature of poly(this compound) is a critical parameter that is significantly influenced by its molecular weight and tacticity. The bulky cyclohexyl side group inherently provides a high Tg. Accurate and reproducible measurement of Tg can be achieved using techniques such as DSC and DMA, with the latter offering higher sensitivity. A thorough understanding of the factors affecting Tg and the standardized methods for its measurement is paramount for the successful design, processing, and application of PCHMA in research, and particularly in the development of drug delivery systems and medical devices where material performance and stability are critical.

References

- 1. polymersource.ca [polymersource.ca]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Thermal Transitions of Homopolymers: Glass Transition & Melting Point [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. madisongroup.com [madisongroup.com]

- 9. tainstruments.com [tainstruments.com]

- 10. Practical Tips for Curing Thermosets Part Eight: The Glass Transition Temperature Measured Using DMA - Polymer Innovation Blog [polymerinnovationblog.com]

- 11. matestlabs.com [matestlabs.com]

Spectroscopic Analysis of Cyclohexyl Methacrylate: A Technical Guide

This technical guide provides an in-depth overview of the spectroscopic analysis of cyclohexyl methacrylate (B99206) (CHMA) using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. It is intended for researchers, scientists, and professionals in drug development and polymer chemistry who utilize these analytical techniques for molecular structure elucidation and characterization. This document outlines detailed experimental protocols, presents spectral data in a structured format, and includes visualizations of the analytical workflow and molecular structure.

Introduction to Spectroscopic Analysis of Cyclohexyl Methacrylate

This compound is a monofunctional monomer used in the synthesis of various polymers.[1][2] Its properties, such as hardness, hydrophobicity, and heat resistance, are imparted to the resulting copolymers.[1][2] Spectroscopic analysis is crucial for confirming the chemical structure and purity of the monomer. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while FTIR spectroscopy identifies the functional groups present in the molecule.

Experimental Protocols

Detailed methodologies for acquiring high-quality NMR and FTIR spectra are essential for accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR experiments are typically performed on solutions of the analyte.[3] Proper sample preparation is critical for obtaining high-quality NMR data.[4][5]

¹H and ¹³C NMR Sample Preparation:

-

Sample Weighing: Accurately weigh between 5-25 mg of this compound for ¹H NMR.[4][6][7] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary due to the lower natural abundance of the ¹³C isotope.[4]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample.[3][4] Deuterated chloroform (B151607) (CDCl₃) is commonly used for nonpolar organic compounds like this compound.[4] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in ¹H NMR spectra.[3][8]

-

Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean vial.[3][4] Gentle vortexing can aid in complete dissolution.[4][5]

-

Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.[4][7] To avoid issues with magnetic field homogeneity, ensure the sample is free of any particulate matter by filtering it through a small cotton or glass wool plug in the pipette if necessary.[3][6] The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[4]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol (B145695) or acetone (B3395972) to remove any fingerprints or dust.[4][7] Cap the tube securely to prevent solvent evaporation.[4]

NMR Spectrometer Operation:

-

Insertion: Place the NMR tube into a spinner turbine and adjust its depth using a gauge for consistent positioning within the magnetic field. Insert the sample into the NMR spectrometer.

-

Locking: The spectrometer locks onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field over time.[4]

-

Shimming: The magnetic field homogeneity is optimized through a process called shimming. This can be done manually or automatically to achieve sharp, symmetrical peaks.[4]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal reception.[4]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, spectral width, pulse sequence, relaxation delay) and acquire the data.[4] For ¹³C NMR, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a versatile technique for identifying functional groups in a molecule. For liquid samples like this compound, the analysis is often straightforward.[10][11]

FTIR Sample Preparation and Analysis (Neat Liquid/Thin Film Method):

-

Instrument Setup: Select the appropriate spectral range, typically 4000 to 400 cm⁻¹ for organic compounds.[10]

-

Background Spectrum: Before analyzing the sample, a background spectrum of the empty sample compartment is collected. This measures the absorbance of ambient water vapor and carbon dioxide, which can then be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto one potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[12] Place a second plate on top and give it a slight turn to create a thin, uniform liquid film between the plates.[12]

-

Data Acquisition: Place the salt plates in the sample holder within the spectrometer's beam path. Acquire the spectrum, co-adding multiple scans to improve the signal-to-noise ratio.[10]

-

Cleaning: After analysis, thoroughly clean the salt plates with a suitable solvent (e.g., methylene (B1212753) chloride or acetone) and dry them to prevent contamination of subsequent samples.[12]

Alternatively, Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation. A small drop of the liquid is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and the spectrum is collected.[10][11]

Data Presentation

The following tables summarize the key spectroscopic data for this compound.

¹H NMR Spectral Data

Table 1: ¹H NMR Peak Assignments for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment (See Figure 2) |

| ~6.09 | Singlet | 1H | Hc (vinyl) |

| ~5.53 | Singlet | 1H | Hb (vinyl) |

| ~4.85 | Multiplet | 1H | Ha (ester methine) |

| ~1.94 | Singlet | 3H | Hg (methyl) |

| ~1.87 - 1.20 | Multiplet | 10H | Hd, He, Hf (cyclohexyl) |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

¹³C NMR Spectral Data

Table 2: ¹³C NMR Peak Assignments for this compound

| Chemical Shift (ppm) | Assignment (See Figure 2) |

| ~167.2 | C1 (carbonyl) |

| ~136.8 | C3 (quaternary vinyl) |

| ~125.0 | C4 (methylene vinyl) |

| ~72.6 | C5 (ester methine) |

| ~31.5 | C6 (cyclohexyl) |

| ~25.5 | C8 (cyclohexyl) |

| ~23.7 | C7 (cyclohexyl) |

| ~18.5 | C2 (methyl) |

Solvent: CDCl₃. Chemical shifts are referenced to TMS (0 ppm).

FTIR Spectral Data

Table 3: FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2935 | Strong | C-H stretch (cyclohexyl) |

| ~2858 | Strong | C-H stretch (cyclohexyl) |

| ~1715 | Strong | C=O stretch (ester) |

| ~1638 | Medium | C=C stretch (vinyl) |

| ~1450 | Medium | CH₂ bend |

| ~1295 | Strong | C-O stretch |

| ~1160 | Strong | C-O stretch |

Visualizations

Diagrams are provided to illustrate the analytical workflow and the chemical structure for peak assignment.

References

- 1. jamorin.com [jamorin.com]

- 2. chemicals.basf.com [chemicals.basf.com]

- 3. publish.uwo.ca [publish.uwo.ca]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. benchchem.com [benchchem.com]

- 6. NMR Sample Preparation [nmr.chem.umn.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. magritek.com [magritek.com]

- 10. drawellanalytical.com [drawellanalytical.com]

- 11. jascoinc.com [jascoinc.com]

- 12. eng.uc.edu [eng.uc.edu]

Methodological & Application

Application Notes and Protocols for the Free Radical Polymerization of Cyclohexyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the free radical polymerization of cyclohexyl methacrylate (B99206) (CHMA), a process utilized in the synthesis of polymers for various applications, including in the development of advanced drug delivery systems and medical devices.

Introduction

Poly(cyclohexyl methacrylate) (PCHMA) is a versatile polymer known for its excellent optical clarity, high glass transition temperature, and hydrophobicity. These properties make it a valuable material in diverse fields. Free radical polymerization is a common and robust method for synthesizing PCHMA. This document outlines the materials, procedures, and expected outcomes for the successful synthesis and characterization of PCHMA via this method.

Data Presentation: Polymerization Parameters and Outcomes

The following table summarizes typical experimental conditions and resulting polymer characteristics for the free radical polymerization of methacrylate monomers, providing a baseline for the synthesis of poly(this compound).

| Parameter | Solution Polymerization | Bulk Polymerization |

| Monomer | This compound (CHMA) | This compound (CHMA) |

| Initiator | Azobisisobutyronitrile (AIBN) | Benzoyl Peroxide (BPO) |

| Solvent | Toluene (B28343) | None |

| Monomer Concentration | 2.0 M | Not Applicable |

| Initiator Concentration | 10 mM | 0.1 - 0.5 wt% |

| Reaction Temperature | 60-80 °C | 70-90 °C |

| Reaction Time | 4 - 24 hours | 2 - 12 hours |

| Monomer Conversion | > 90% | > 95% |

| Number Average MW (Mn) | 20,000 - 100,000 g/mol | 30,000 - 150,000 g/mol |

| Weight Average MW (Mw) | 40,000 - 250,000 g/mol | 60,000 - 400,000 g/mol |

| Polydispersity Index (PDI) | 1.8 - 2.5 | 2.0 - 3.0 |

Experimental Protocols

Materials and Equipment

-

Monomer: this compound (CHMA), inhibitor removed.

-